molecular formula C24H24N2O4S B2561147 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-59-9

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2561147
M. Wt: 436.53
InChI Key: CLMDJQTVUAEGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of N-tosylates with methanol in the presence of CuBr2 . This leads to the corresponding tosylates of 2-(6-methoxy-1-cycloalken-1-yl)anilines and 4-methoxy-1,2,3,4-tetrahydrocarbazole .


Chemical Reactions Analysis

The reaction of N-tosylates of 2-(1-cycloalken-1-yl)anilines and 2,3,9a,9-tetrahydro-1H-carbazole with methanol in the presence of CuBr2 proceeds with high regioselectivity leading to the corresponding tosylates of 2-(6-methoxy-1-cycloalken-1-yl)anilines and 4-methoxy-1,2,3,4-tetrahydrocarbazole .

Scientific Research Applications

Arylamides Hybrids as Tools for PET Radiotracer Development

A study highlighted arylamides hybrids of two high-affinity σ2 receptor ligands, which are significant leads for tumor diagnosis due to their high affinity at σ(2) receptors. These hybrids were designed with the purpose of obtaining candidates for σ(2) PET tracers development. The compounds showed excellent σ(1)/σ(2) selectivities and were identified as promising tools for the development of σ(2) PET tracers, particularly in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011).

Synthesis of Fluorinated Heterocycles via Rhodium-Catalyzed Coupling

Another research effort reported the synthesis of four types of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate. This method highlighted the role of N-OMe benzamide as a directing group in facilitating the synthesis of various fluorinated compounds, showcasing the importance of such functional groups in the development of novel chemical entities for the pharmaceutical and agrochemical industries (Wu et al., 2017).

Novel Synthesis of Tetrahydroquinolines

The synthesis of tetrahydroquinolines (TQs) via a Pummerer-type reaction demonstrates the chemical versatility of related structures. This method achieved the synthesis of TQs with methoxyl groups on the benzene ring, providing an efficient and convenient method for TQ synthesis. This research contributes to the understanding of synthetic pathways for creating complex molecules with potential pharmaceutical applications (Toda et al., 1999).

Imaging Sigma2 Receptor Status of Solid Tumors with PET

A series of fluorine-containing benzamide analogs was synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications in oncology (Tu et al., 2007).

properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-5-13-22(14-6-17)31(28,29)26-15-3-4-18-7-10-20(16-23(18)26)25-24(27)19-8-11-21(30-2)12-9-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDJQTVUAEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.